2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Description
2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the synthesis of heterocyclic compounds through reactions involving similar structural motifs. For instance, the cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and subsequent reactions have led to the formation of complex molecules featuring intramolecular hydrogen bonds and specific stereochemistry, highlighting the compound's relevance in the synthesis of heterocyclic compounds with potential biological activity (Zhengyu Liu et al., 2009).
Structural Analysis and Molecular Geometry
Detailed structural analysis has been conducted on related compounds, providing insights into the geometry and potential interactions within crystalline frameworks. The molecular structure of similar compounds has been examined, revealing features such as intramolecular hydrogen bonds and specific configurations that are significant for understanding the compound's properties and reactivity (Zhengyu Liu et al., 2009).
Biological Activity and Pharmaceutical Potential
Research into the synthesis of new biologically active compounds utilizing heterocyclic moieties indicates the potential pharmaceutical applications of compounds with similar structures. These studies have involved the development of molecules containing pyrimidine and pyridazine fragments, demonstrating pronounced plant-growth regulatory activity and suggesting the broader applicability of such compounds in developing therapeutic agents (T. Aniskova et al., 2017).
Anticancer and Antibacterial Properties
The exploration of pyrimidine linked pyrazole heterocyclics synthesized under specific conditions has revealed their insecticidal and antibacterial potential, underlining the importance of structural motifs found in "2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide" for the design of compounds with desirable biological activities (P. P. Deohate et al., 2020).
Properties
IUPAC Name |
2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-20(23-12-11-16-6-2-1-3-7-16)15-29-21-18-9-4-10-19(18)25(22(27)24-21)14-17-8-5-13-28-17/h1-3,6-7,17H,4-5,8-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRRSBQHNZCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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